molecular formula C14H10O6S B167642 Benzoic acid, 3,3'-thiobis[6-hydroxy- CAS No. 1820-99-1

Benzoic acid, 3,3'-thiobis[6-hydroxy-

Cat. No. B167642
CAS RN: 1820-99-1
M. Wt: 306.29 g/mol
InChI Key: DWMJRSPNFCPIQN-UHFFFAOYSA-N
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Description

Benzoic acid, 3,3’-thiobis[6-hydroxy-] is a chemical compound with the molecular formula C14H10O6S . It is also known by other names such as Chromacid Fast Yellow J .


Molecular Structure Analysis

The molecular structure of Benzoic acid, 3,3’-thiobis[6-hydroxy-] can be represented by the InChI string and the Canonical SMILES string . The InChI string is InChI=1S/C26H18N4O6S.2Na/c31-23-11-5-17 (13-21 (23)25 (33)34)29-27-15-1-7-19 (8-2-15)37-20-9-3-16 (4-10-20)28-30-18-6-12-24 (32)22 (14-18)26 (35)36;;/h1-14,31-32H, (H,33,34) (H,35,36);;/q;2*+1/p-2 . The Canonical SMILES string is C1=CC (=CC=C1N=NC2=CC (=C (C=C2)O)C (=O) [O-])SC3=CC=C (C=C3)N=NC4=CC (=C (C=C4)O)C (=O) [O-]. [Na+]. [Na+] .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzoic acid, 3,3’-thiobis[6-hydroxy-] include its molecular formula C14H10O6S . Unfortunately, specific details such as melting point, boiling point, and solubility were not found in the retrieved sources.

Scientific Research Applications

Biological Properties and Applications

3-Hydroxybenzoic acid exhibits a range of biological properties, including antimicrobial, antimutagenic, antiestrogenic, hypoglycemic, anti-inflammatory, anti-platelet aggregating, nematicidal, antiviral, and antioxidant effects. It's used as a preservative in various products such as drugs, cosmetics, and food and beverages. Certain derivatives of 3-hydroxybenzoic acid can directly act on Hbs molecules, inhibit acetic acid-induced oedema, and are used in the management of sickle cell disease. It also finds applications in the perfumery industry. Novel derivatives of 3-hydroxybenzoic acid have been synthesized and tested for their potential antibacterial activity, indicating their potential in generating potent chemotherapeutic agents for new drug candidates (Satpute, Gangan, & Shastri, 2018).

Biosynthesis and Natural Products

3,5-AHBA, a derivative of hydroxybenzoic acid, serves as a precursor for a vast array of natural products, including ansamycins, saliniketals, and mitomycins. The review comprehensively covers the biosynthesis of AHBA-derived natural products from molecular genetics, chemical, and biochemical perspectives (Kang, Shen, & Bai, 2012).

Benzoic Acid in Plant and Bacterial Biosynthesis

Benzoic acid is a fundamental biosynthetic building block for various benzoyl and benzyl groups in numerous natural products. In plants and bacteria, its biosynthesis involves pathways mirroring fatty acid β‐oxidation. Understanding these pathways is crucial for the comprehension of the biosynthesis of important natural products containing benzoatederived residues (Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001).

Atmospheric Chemistry and Environmental Impacts

The atmospheric chemistry of benzoic acid and its reactions with various radicals (OH, NO3, SO4−) are crucial for understanding its environmental impacts, especially in relation to atmospheric aerosol particles. The kinetic study of these reactions provides insight into the stability of various benzoic acid derivatives and their abundance in the atmosphere, contributing to our understanding of atmospheric chemistry and environmental science (Zhang et al., 2019).

Coordination Polymers and Photophysical Properties

Derivatives of hydroxybenzoic acids, such as 3,5-dihydroxybenzoates, have been used to assemble lanthanide-based coordination polymers. These polymers have been characterized for their crystal structures and photophysical properties, indicating their potential applications in materials science and photonic devices (Sivakumar, Reddy, Cowley, & Butorac, 2011).

properties

IUPAC Name

5-(3-carboxy-4-hydroxyphenyl)sulfanyl-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6S/c15-11-3-1-7(5-9(11)13(17)18)21-8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMJRSPNFCPIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061996
Record name Benzoic acid, 3,3'-thiobis[6-hydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 3,3'-thiobis[6-hydroxy-

CAS RN

1820-99-1
Record name 3,3′-Thiobis[6-hydroxybenzoic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,3'-thiobis(6-hydroxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,3'-thiobis[6-hydroxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3,3'-thiobis[6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5'-THIODISALICYLIC ACID
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